molecular formula C19H17NO5 B11690648 (4Z)-2-phenyl-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-phenyl-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11690648
M. Wt: 339.3 g/mol
InChI Key: SBJGQZUZHWYJJN-KAMYIIQDSA-N
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Description

(4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trimethoxyphenyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and trimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

(4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.

Uniqueness

(4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its structure allows for a wide range of chemical modifications and interactions, making it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

(4Z)-2-phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H17NO5/c1-22-15-10-9-13(16(23-2)17(15)24-3)11-14-19(21)25-18(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3/b14-11-

InChI Key

SBJGQZUZHWYJJN-KAMYIIQDSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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